molecular formula C15H13NO5 B8796992 Methyl 4-(benzyloxy)-3-nitrobenzoate CAS No. 135328-57-3

Methyl 4-(benzyloxy)-3-nitrobenzoate

Cat. No.: B8796992
CAS No.: 135328-57-3
M. Wt: 287.27 g/mol
InChI Key: MIJSBCQXHMDVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzyloxy)-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

135328-57-3

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 3-nitro-4-phenylmethoxybenzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-14(13(9-12)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

MIJSBCQXHMDVBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-3-nitro-benzoic acid methyl ester (30 g, 152 mmol) in acetone (1000 mL) was charged into a 2 L reactor and treated with K2CO3 (31.5 g, 228 mol) and benzyl bromide (52 g, 36.1 mL, 304 mmol). The mixture was mechanically stirred at heated at reflux for 16 hours under a light argon flux. After cooling to room temperature the solvent was evaporated. The residue was taken up in ethyl acetate/water and the two phases were separated. The aqueous phase was extracted three times with ethyl acetate (total solvent volume: 1.5 L, total water volume 1 L). The combined organic phases were dried over sodium sulfate and evaporated. 4-Benzyloxy-3-nitro-benzoic acid methyl ester thus obtained was used crude in the following reaction.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
36.1 mL
Type
reactant
Reaction Step Two

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